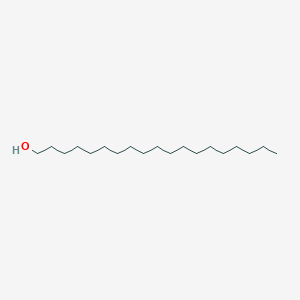

Nonadecanol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1-Nonadecanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung wird hinsichtlich ihrer Rolle im Lipidstoffwechsel bestimmter Organismen untersucht.

Industrie: 1-Nonadecanol wird bei der Herstellung von Tensiden, Schmiermitteln und Weichmachern verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-Nonadecanol beinhaltet seine Interaktion mit Lipidmembranen. Aufgrund seiner langen hydrophoben Kette und der hydrophilen Hydroxylgruppe kann es sich in Lipiddoppelschichten integrieren und so die Membranfluidität und -permeabilität beeinflussen . Diese Eigenschaft macht es in Formulierungen nützlich, die eine kontrollierte Freisetzung von Wirkstoffen erfordern .

Wirkmechanismus

Target of Action

Nonadecanol, also known as 1-Nonadecanol or nonadecyl alcohol, is a saturated fatty alcohol

Biochemical Pathways

It is known to be a constituent of supercritical carbon dioxide (sc-co2) essential oil of freshly collected aerial parts of heracleum thomsonii . This suggests that it may play a role in the biochemistry of this plant species.

Vorbereitungsmethoden

1-Nonadecanol kann auf verschiedene Weise synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reduktion von Nonadecansäure . Diese Reduktion kann mit Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) unter geeigneten Bedingungen erreicht werden . Industrielle Produktionsverfahren beinhalten häufig die Hydrierung von Fettsäuren, die aus natürlichen Quellen wie Pflanzenölen gewonnen werden .

Chemische Reaktionsanalyse

1-Nonadecanol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Reduktion: Die Verbindung kann mit starken Reduktionsmitteln zu Nonadecan reduziert werden.

Substitution: 1-Nonadecanol kann mit Halogenierungsmitteln wie Phosphortribromid (PBr3) zu Nonadecyl-bromid reagieren.

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Nonadecansäure, Nonadecan und Nonadecyl-bromid .

Analyse Chemischer Reaktionen

1-Nonadecanol undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced to nonadecane using strong reducing agents.

Substitution: 1-Nonadecanol can react with halogenating agents like phosphorus tribromide (PBr3) to form nonadecyl bromide.

The major products formed from these reactions include nonadecanoic acid, nonadecane, and nonadecyl bromide .

Vergleich Mit ähnlichen Verbindungen

1-Nonadecanol ähnelt anderen langkettigen Fettalkohlen wie:

1-Octadecanol (Stearylalkohol): C18H38O

1-Eicosanol (Arachidylalkohol): C20H42O

1-Docosanol (Behenylalkohol): C22H46O

Im Vergleich zu diesen Verbindungen hat 1-Nonadecanol eine einzigartige Kettenlänge, die spezifische physikalische und chemische Eigenschaften bietet, was es für bestimmte Anwendungen geeignet macht .

Eigenschaften

IUPAC Name |

nonadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFDHKJUZCCPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870875 | |

| Record name | Nonadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Aldrich MSDS] | |

| Record name | 1-Nonadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1454-84-8 | |

| Record name | 1-Nonadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1454-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A465X576KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Nonadecanol?

A1: this compound has the molecular formula C19H40O and a molecular weight of 284.53 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include:

- X-ray powder diffraction: This technique helps determine the crystal structure and polymorphism of this compound. []

- Differential scanning calorimetry (DSC): This technique is used to study the thermal behavior of this compound, including melting point, phase transitions, and heat capacities. [, , , ]

- Raman scattering and infrared spectroscopy (IR): These vibrational spectroscopic techniques provide information about the functional groups and molecular vibrations present in this compound. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in various samples, particularly in essential oils and plant extracts. [, , , , , , , , , , , , ]

- Nuclear Magnetic Resonance (NMR): This technique provides detailed information about the structure and bonding in this compound. [, ]

Q3: What are some of the reported applications of this compound?

A3: this compound has been investigated for several potential applications, including:

- Heterogeneous Ice Nucleation: this compound monolayers can act as ice nuclei, influencing the freezing point of water and aqueous solutions. This property is relevant to atmospheric science, particularly in understanding cirrus cloud formation. [, , , ]

- Antibacterial Agent: this compound has shown antibacterial activity against various bacteria, including Staphylococcus aureus and Enterococcus faecalis. This makes it a potential candidate for developing new antibacterial agents. [, , ]

- Antifeedant: Studies have shown that this compound can deter feeding in pea aphids (Acyrthosiphon pisum), suggesting potential applications in pest control. []

- Ovipositional Deterrent: this compound has been identified as an ovipositional deterrent for the spotted stem borer (Chilo partellus), a significant pest of maize. This property could be exploited for developing new pest management strategies. []

- Cosmetics: this compound and its esters have been investigated for their potential applications in cosmetic formulations due to their physical and chemical properties. []

- Phase Change Material: this compound has potential use as a phase change material for thermal energy storage applications due to its suitable melting temperature and heat storage capacity. []

Q4: Has this compound been investigated for its biological activity?

A4: Yes, this compound has been investigated for several biological activities, including:

- Antibacterial activity: Studies have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. [, , ]

- Antifungal activity: Research indicates antifungal potential, specifically against Rhizoctonia solani. []

- Antitumor activity: Although research is limited, some studies suggest potential antitumor properties. []

Q5: What is known about the safety profile of this compound?

A5: While this compound has shown promising biological activities, limited data is available on its toxicity and safety profile.

- Mutagenicity: Extracts containing this compound have been reported as non-mutagenic based on the Ames test, suggesting potential safety. []

Q6: How does this compound interact with water in ice nucleation?

A6: this compound forms a monolayer on the water surface, creating a structured interface that promotes ice crystal formation. The hydrophobic tail of this compound interacts with the air, while its hydrophilic head interacts with water molecules. This ordered arrangement lowers the energy barrier for ice nucleation, allowing ice to form at higher temperatures than homogeneous nucleation. [, , , ]

Q7: What factors influence the effectiveness of this compound as an ice nucleus?

A7: Several factors can influence the ice nucleation efficiency of this compound, including:

- Temperature: The effectiveness of this compound as an ice nucleus is temperature-dependent. Studies have shown that the ice nucleation rate coefficient (jhet) increases with decreasing temperature. []

- Water activity: The presence of solutes in water affects its freezing point. Research shows that the heterogeneous ice freezing temperatures for this compound decrease with increasing solute concentration, suggesting a relationship between water activity and ice nucleation. []

- Droplet size: The size of the water droplet can impact the freezing temperature, with smaller droplets typically freezing at lower temperatures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)